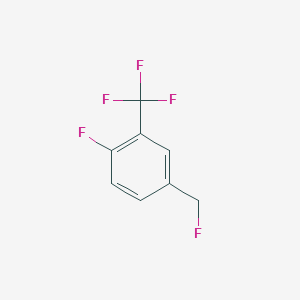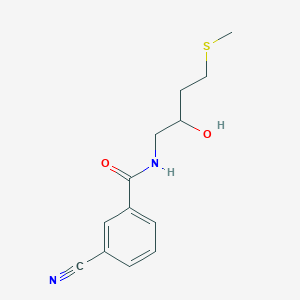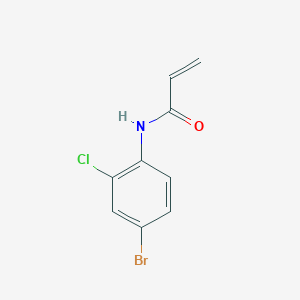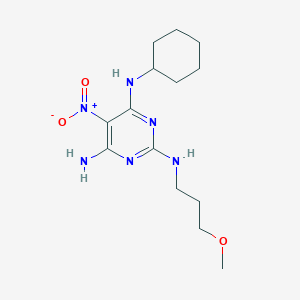
1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H4F4 . It has a molecular weight of 164.1003 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The fluorescence spectra of this compound were studied at various exciting wavelengths and pressures . At 248 nm, the fluorescence spectra have so much structure that the appearances are essentially those of continua .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (164.1003 g/mol) and its molecular formula (C7H4F4) . Other properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
1. The fluorination of 1,3-Bis-(trifluoromethyl)benzene
1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene has been explored in the fluorination of 1,3-bis-(trifluoromethyl)benzene over potassium tetrafluorocobaltate, highlighting mechanistic pathways and reaction products in lightly fluorinated compounds (Parsons, 1972).
2. Photochemical Properties
The compound's fluorescence spectra and quenching of singlet state emission were extensively studied, revealing intricate photochemical behaviors and the effect of external agents like biacetyl or 1,3‐butadiene on the emission from the first excited state (Al-ani, 1973a), (Al-ani, 1973b).
Applications in Organic Synthesis
3. As a Starting Material for Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to the compound , was identified as a versatile starting material for organometallic synthesis, indicating the potential utility of such compounds in complex organic syntheses (Porwisiak & Schlosser, 1996).
4. Polymer Synthesis and Characterization
The compound plays a role in the synthesis and characterization of hyperbranched poly(arylene ether)s, reflecting its utility in crafting high-molecular-weight materials with excellent thermal stability (Banerjee et al., 2009).
5. In Radiosynthesis for Labeling Agents
Its derivatives have been used in radiosynthesis, particularly for creating bifunctional labeling agents, which are crucial in various biomedical imaging techniques (Namolingam et al., 2001).
Catalytic and Chemical Reactions
6. Benzylic C-H Fluorination
The compound is integral in the benzylic C-H fluorination process, a straightforward method for synthesizing fluoromethylarenes used in mimicking oxygen in molecules like nucleotides, phosphate esters, and sulfate esters. The study highlights the efficacy of silver-based catalysts in such fluorination reactions (Kita et al., 2019).
7. Synthesis of Soluble Fluoro-polyimides
The compound is involved in the synthesis of soluble fluoro-polyimides, indicating its role in producing materials with high thermal stability, low moisture absorption, and high hygrothermal stability, desirable for various industrial applications (Xie et al., 2001).
Wirkmechanismus
Target of Action
These compounds are often used as building blocks in the synthesis of various organic compounds .
Mode of Action
The mode of action of 4-Fluoro-3-(trifluoromethyl)benzyl fluoride and 1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene involves their interaction with other organic compounds during synthesis. They are often used in reactions such as Suzuki–Miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Biochemical Pathways
The biochemical pathways affected by 4-Fluoro-3-(trifluoromethyl)benzyl fluoride and this compound are dependent on the specific reactions they are involved in. As building blocks in organic synthesis, these compounds can be part of various biochemical pathways depending on the final products they are used to synthesize .
Pharmacokinetics
As these compounds are primarily used in organic synthesis, their pharmacokinetic properties would be largely dependent on the specific context of their use .
Result of Action
The molecular and cellular effects of the action of 4-Fluoro-3-(trifluoromethyl)benzyl fluoride and this compound are determined by the specific reactions they are involved in. As building blocks in organic synthesis, these compounds contribute to the formation of various organic compounds with diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-(trifluoromethyl)benzyl fluoride and this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. These factors can affect the rate and outcome of the reactions these compounds are involved in .
Eigenschaften
IUPAC Name |
1-fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVMQEAUFXYRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-[[4-[2-[4-(Oxan-2-yloxy)phenyl]propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzonitrile](/img/structure/B2609207.png)

![2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2609210.png)
![(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid](/img/structure/B2609211.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)propionamide](/img/structure/B2609213.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2609216.png)



![methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate](/img/structure/B2609224.png)
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)
